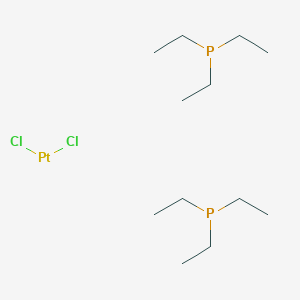![molecular formula C10H11N3O5 B095077 3-[(4-nitrophenyl)carbamoylamino]propanoic acid CAS No. 102-66-9](/img/structure/B95077.png)
3-[(4-nitrophenyl)carbamoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-nitrophenyl)carbamoylamino]propanoic acid is a synthetic compound that combines the amino acid aspartic acid with a nitroaniline group. This compound is often used in biochemical research, particularly in the study of enzyme kinetics and protease activity. The presence of the nitroaniline group allows for chromogenic detection, making it a valuable tool in various assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aspartic acid-beta-4-nitroanilide typically involves the coupling of aspartic acid with 4-nitroaniline. One efficient method involves the formation of a selenocarboxylate intermediate of protected amino acids, followed by non-nucleophilic amidation with an azide . This method is known for its high yield and compatibility with common protecting groups used in amino acid and peptide chemistry.
Industrial Production Methods: While specific industrial production methods for aspartic acid-beta-4-nitroanilide are not widely documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, ensuring the compound meets the required standards for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(4-nitrophenyl)carbamoylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitroaniline group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-[(4-nitrophenyl)carbamoylamino]propanoic acid is widely used in scientific research due to its chromogenic properties. Some key applications include:
Enzyme Kinetics: Used as a substrate in protease assays to study enzyme activity and specificity.
Biochemical Assays: Employed in various assays to detect and quantify enzyme activity.
Medical Research: Utilized in the development of diagnostic tools and therapeutic agents.
Industrial Applications: Used in the synthesis of other compounds and in quality control processes.
Mecanismo De Acción
The mechanism of action of aspartic acid-beta-4-nitroanilide involves its interaction with proteases. The compound serves as a substrate for these enzymes, which cleave the peptide bond between aspartic acid and the nitroaniline group. This cleavage releases the nitroaniline moiety, which can be detected chromogenically, allowing for the measurement of enzyme activity .
Comparación Con Compuestos Similares
3-[(4-nitrophenyl)carbamoylamino]propanoic acid is unique due to its specific combination of aspartic acid and nitroaniline, which provides both biochemical relevance and chromogenic properties. Similar compounds include:
This compound hydrochloride: A salt form with similar applications.
Aminoacyl p-nitroanilines: Used in similar enzyme assays.
Aminoacyl 7-amino-4-methylcoumarins: Another class of chromogenic substrates used in protease assays.
These compounds share similar applications but differ in their specific chemical structures and the types of assays they are used in.
Propiedades
Número CAS |
102-66-9 |
|---|---|
Fórmula molecular |
C10H11N3O5 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
3-[(4-nitrophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11N3O5/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |
Clave InChI |
MYMZLBHZVRWYRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
| 102-66-9 | |
Números CAS relacionados |
140-46-5 (hydrochloride salt) |
Solubilidad |
0.00 M |
Sinónimos |
aspartic acid-beta-4-nitroanilide aspartic acid-beta-4-nitroanilide, sodium salt aspartic acid-beta-p-nitroanilide N-(4-nitrophenyl)-N'-(carboxyethyl)urea suosan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)






